3-(4-Ethoxyphenyl)-6-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}pyridazine
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Overview
Description
3-(4-Ethoxyphenyl)-6-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}pyridazine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyridazinone moiety, a piperazine ring, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethoxyphenyl)-6-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}pyridazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazinone Moiety: The pyridazinone ring can be synthesized by reacting hydrazine or aryl hydrazines with ketones and esters or 1,4-dicarbonyl compounds.
Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, where the pyridazinone derivative reacts with piperazine.
Formation of the Oxadiazole Ring: The oxadiazole ring is formed by cyclization reactions involving appropriate precursors, such as amidoximes and carboxylic acids.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethoxyphenyl)-6-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}pyridazine undergoes various types of chemical reactions, including:
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce dihydropyridazine derivatives .
Scientific Research Applications
3-(4-Ethoxyphenyl)-6-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}pyridazine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an acetylcholinesterase inhibitor, which could be useful in treating neurodegenerative diseases like Alzheimer’s.
Biological Studies: It is used in studies exploring its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Ethoxyphenyl)-6-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}pyridazine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby increasing its levels in the synaptic cleft . This action can enhance cholinergic transmission and improve cognitive functions in conditions like Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)pyridazin-3-yl derivatives: These compounds share the pyridazinone moiety and exhibit similar biological activities.
Piperazine-containing compounds: Compounds with piperazine rings are widely studied for their pharmacological properties.
Oxadiazole derivatives:
Uniqueness
The uniqueness of 3-(4-Ethoxyphenyl)-6-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}pyridazine lies in its combined structural features, which confer a broad spectrum of chemical reactivity and potential therapeutic applications. Its ability to inhibit acetylcholinesterase, along with its diverse chemical reactivity, makes it a valuable compound for further research and development .
Properties
IUPAC Name |
3-[[4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-methyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O2/c1-3-27-17-6-4-16(5-7-17)18-8-9-20(23-22-18)26-12-10-25(11-13-26)14-19-21-15(2)28-24-19/h4-9H,3,10-14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEXHHIYHERVZIZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)CC4=NOC(=N4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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